molecular formula C18H14BrNO B3037407 (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone CAS No. 478031-45-7

(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone

Cat. No.: B3037407
CAS No.: 478031-45-7
M. Wt: 340.2 g/mol
InChI Key: BNOQLCFIHCHQEO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone is a useful research compound. Its molecular formula is C18H14BrNO and its molecular weight is 340.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Kimbaris and Varvounis (2000) described a method for synthesizing pyrrolo[1,2-b]cinnolin-10-one, a derivative of (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone, which could have potential applications in medicinal chemistry and materials science (Kimbaris & Varvounis, 2000).

  • Isomorphous Structures in Heterocyclic Compounds : A study by Swamy et al. (2013) examined the isomorphous structures of certain heterocyclic compounds, including analogs of this compound. This research highlights the significance of structural analysis in designing new compounds (Swamy et al., 2013).

  • One-Pot Synthesis Method : Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for a pyrrole derivative, which emphasizes the economic viability of synthesizing such compounds (Kaur & Kumar, 2018).

Biological and Medicinal Applications

  • Antimicrobial Evaluation : Reddy and Reddy (2016) synthesized a series of compounds derived from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone and evaluated their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Reddy & Reddy, 2016).

  • Synthesis and Memory Properties in Polyimides : Gao et al. (2023) investigated the synthesis of polyimides using derivatives of (4-bromophenyl)(3,5-diaminophenyl)methanone, revealing its potential in memory storage applications in electronics (Gao et al., 2023).

  • PET Imaging Agent for Parkinson's Disease : Wang et al. (2017) synthesized a tracer compound related to this compound for potential use in PET imaging for Parkinson's disease, showcasing its application in neurological research (Wang et al., 2017).

Properties

IUPAC Name

(4-bromophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOQLCFIHCHQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187425
Record name (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478031-45-7
Record name (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478031-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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